2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of pyridine and features both amino and carboxylic acid functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid typically involves the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with good regioselectivity due to the electron-donating nature of the amino group, which directs the chlorination to the para position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the aromatic ring. Common reagents for these reactions include organometallic compounds and nucleophiles like amines and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines and alcohols.
Scientific Research Applications
2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways and cellular processes. The presence of both amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-methyl-5-chlorobenzoic acid
- 5-Chloro-3-methylanthranilic acid
Comparison: 2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its benzoic acid analogs. This structural difference can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYSCBKQFQIVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687660 |
Source
|
Record name | 2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-85-4 |
Source
|
Record name | 2-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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